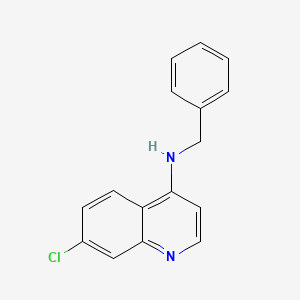

N-benzyl-7-chloroquinolin-4-amine

Descripción general

Descripción

Synthesis Analysis

N-benzyl-7-chloroquinolin-4-amine can be synthesized by reacting 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes leads to the corresponding Schiff bases .Molecular Structure Analysis

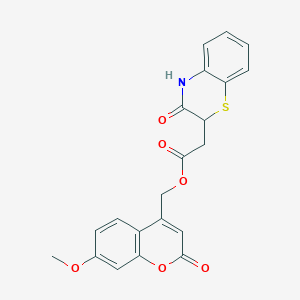

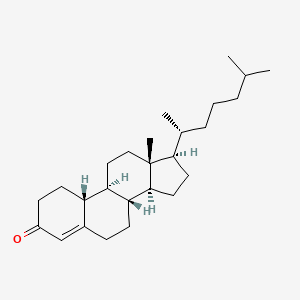

The molecular formula of N-benzyl-7-chloroquinolin-4-amine is C16H13ClN2 . The InChI code is 1S/C16H13ClN2/c17-13-6-7-14-15 (8-9-18-16 (14)10-13)19-11-12-4-2-1-3-5-12/h1-10H,11H2, (H,18,19) .Chemical Reactions Analysis

The synthesis of N-benzyl-7-chloroquinolin-4-amine involves a nucleophilic aromatic substitution reaction . The reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes results in an intermediate, which is then treated with substituted aromatic/heteroaromatic aldehydes to form the final product .Physical And Chemical Properties Analysis

N-benzyl-7-chloroquinolin-4-amine is an off-white to yellow solid. It is soluble in most organic solvents. The molecular weight of the compound is 268.75 .Aplicaciones Científicas De Investigación

Synthesis of Quinolines

Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry . N-benzyl-7-chloroquinolin-4-amine, as a quinoline derivative, can be synthesized using alternative reaction methods for the synthesis of quinoline derivatives .

Antimalarial Activity

N-benzyl-7-chloroquinolin-4-amine has shown considerable antimalarial activity against both wild and mutant parasites . This is particularly important as malaria is a contagious disease caused by protozoa parasites from the genus Plasmodium that is transmitted by mosquitoes of the genus Anopheles .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity . The antibacterial screening data showed moderate to good inhibition zone towards all the tested compounds .

Anticancer Activity

The compound has been evaluated for its anticancer activity. It was screened for its antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .

Click Chemistry

The compound has been synthesized using click chemistry, a process known for combining different molecules affording new analogs . This method is being extensively explored to create new analogs of known or putative antimalarial compounds .

Ultrasound Irradiation

The synthesis of N-benzyl-7-chloroquinolin-4-amine has been achieved using ultrasound irradiation . This method is known for its efficiency and environmental friendliness .

Safety And Hazards

N-benzyl-7-chloroquinolin-4-amine is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These hazard statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propiedades

IUPAC Name |

N-benzyl-7-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2/c17-13-6-7-14-15(8-9-18-16(14)10-13)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBPMAAMRHSTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323947 | |

| Record name | N-benzyl-7-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680737 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-7-chloroquinolin-4-amine | |

CAS RN |

865270-61-7 | |

| Record name | N-benzyl-7-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1229892.png)

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1229902.png)

![4-(3,5-Dimethyl-1-pyrazolyl)benzoic acid [2-(4-chloro-2-nitroanilino)-2-oxoethyl] ester](/img/structure/B1229903.png)

![N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B1229904.png)

![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)